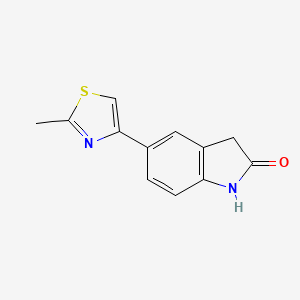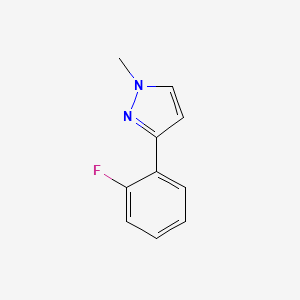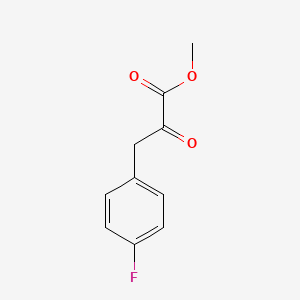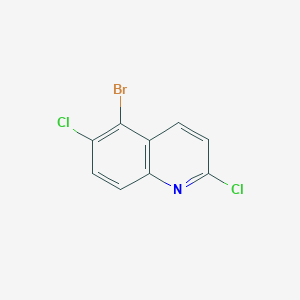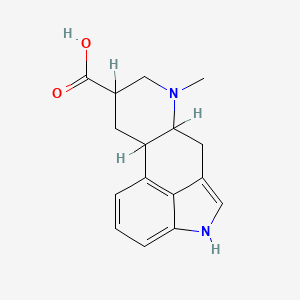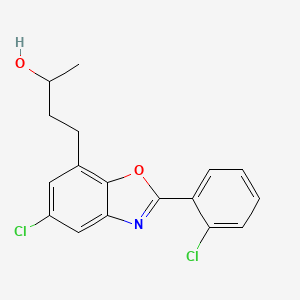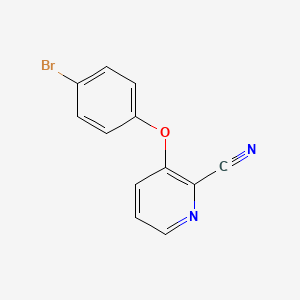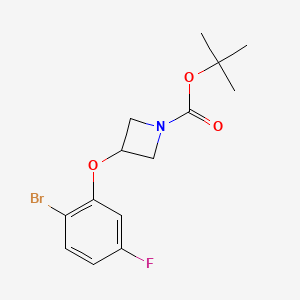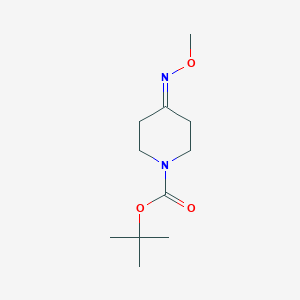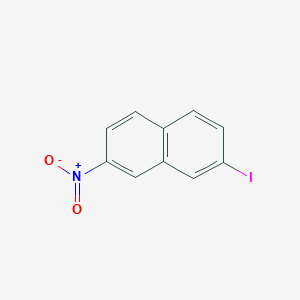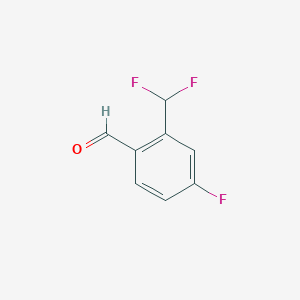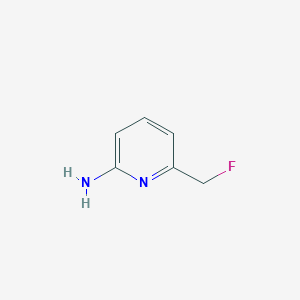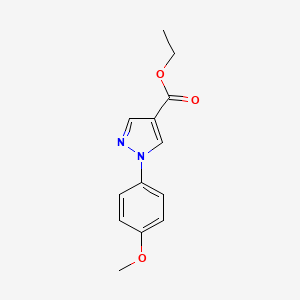![molecular formula C11H16BrN3O2 B8708610 methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate](/img/structure/B8708610.png)
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate
描述
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of suitable precursors to form the pyrimidine ring.
Bromination: Introduction of the bromine atom at the 5-position of the pyrimidine ring.
Amination: Substitution of an amino group at the 2-position of the pyrimidine ring.
Esterification: Formation of the methyl ester group at the 4-methylpentanoate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can form complex biaryl compounds.
科学研究应用
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The bromine and amino groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Bromo-5-methylpyridine
Uniqueness
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amino group on the pyrimidine ring, along with the methyl ester group, makes it a versatile compound for various applications.
属性
分子式 |
C11H16BrN3O2 |
|---|---|
分子量 |
302.17 g/mol |
IUPAC 名称 |
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C11H16BrN3O2/c1-7(2)4-9(10(16)17-3)15-11-13-5-8(12)6-14-11/h5-7,9H,4H2,1-3H3,(H,13,14,15) |
InChI 键 |
QEUGQNXHXNBBBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)OC)NC1=NC=C(C=N1)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
